molecular formula C27H33N3O2 B11470403 4-(1-{3-[4-(butan-2-yl)phenoxy]propyl}-1H-benzimidazol-2-yl)-1-(prop-2-en-1-yl)pyrrolidin-2-one

4-(1-{3-[4-(butan-2-yl)phenoxy]propyl}-1H-benzimidazol-2-yl)-1-(prop-2-en-1-yl)pyrrolidin-2-one

Cat. No.: B11470403
M. Wt: 431.6 g/mol
InChI Key: JFCBJJQXBQGVQF-UHFFFAOYSA-N
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Description

4-(1-{3-[4-(butan-2-yl)phenoxy]propyl}-1H-benzimidazol-2-yl)-1-(prop-2-en-1-yl)pyrrolidin-2-one is a complex organic compound that features a benzimidazole core, a pyrrolidinone ring, and a phenoxypropyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-{3-[4-(butan-2-yl)phenoxy]propyl}-1H-benzimidazol-2-yl)-1-(prop-2-en-1-yl)pyrrolidin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the phenoxypropyl side chain and the pyrrolidinone ring. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1-{3-[4-(butan-2-yl)phenoxy]propyl}-1H-benzimidazol-2-yl)-1-(prop-2-en-1-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.

    Biology: It may serve as a probe or ligand in biological studies to investigate the function of specific proteins or pathways.

    Medicine: The compound could be explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, with unique properties.

Mechanism of Action

The mechanism of action of 4-(1-{3-[4-(butan-2-yl)phenoxy]propyl}-1H-benzimidazol-2-yl)-1-(prop-2-en-1-yl)pyrrolidin-2-one depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(1-{3-[4-(butan-2-yl)phenoxy]propyl}-1H-benzimidazol-2-yl)-1-(prop-2-en-1-yl)pyrrolidin-2-one include other benzimidazole derivatives and pyrrolidinone-containing molecules. Examples include:

  • Benzimidazole-based drugs like omeprazole and albendazole.
  • Pyrrolidinone derivatives used in pharmaceuticals and materials science.

Uniqueness

The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various fields.

Properties

Molecular Formula

C27H33N3O2

Molecular Weight

431.6 g/mol

IUPAC Name

4-[1-[3-(4-butan-2-ylphenoxy)propyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one

InChI

InChI=1S/C27H33N3O2/c1-4-15-29-19-22(18-26(29)31)27-28-24-9-6-7-10-25(24)30(27)16-8-17-32-23-13-11-21(12-14-23)20(3)5-2/h4,6-7,9-14,20,22H,1,5,8,15-19H2,2-3H3

InChI Key

JFCBJJQXBQGVQF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C

Origin of Product

United States

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